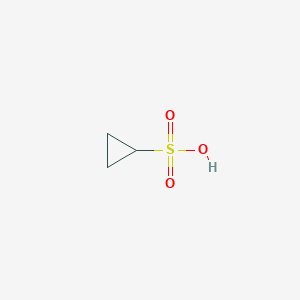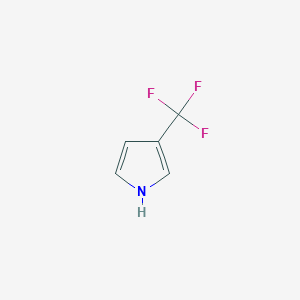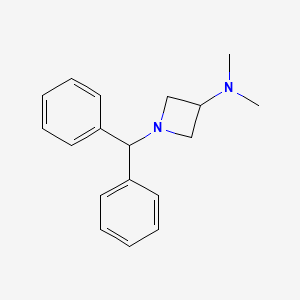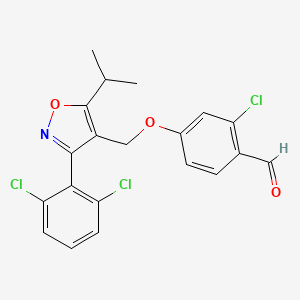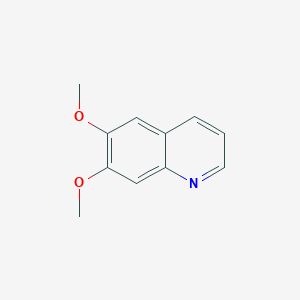
6,7-二甲氧基喹啉
描述
6,7-Dimethoxyquinoline is a heterocyclic aromatic organic compound with the molecular formula C11H11NO2 It is a derivative of quinoline, featuring methoxy groups at the 6th and 7th positions on the quinoline ring
科学研究应用
6,7-Dimethoxyquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Derivatives of 6,7-Dimethoxyquinoline are investigated for their potential as anticancer, antiviral, and antimicrobial agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 6,7-Dimethoxyquinoline is G9a , also known as EHMT2 . G9a is a histone-lysine N-methyltransferase (HKMT) that plays a crucial role in epigenetic regulation via the installation of histone methylation marks .
Mode of Action
6,7-Dimethoxyquinoline interacts with G9a as a substrate-competitive inhibitor . It competes with the natural substrate of G9a for the binding site, thereby inhibiting the activity of G9a .
Biochemical Pathways
G9a catalyzes the addition of one or two methyl groups to lysine 9 of histone H3 (H3K9me1 and H3K9me2) within a chromatin environment . The methylation of H3K9 is associated with many biological pathways and is aberrantly regulated in several diseases including cancer and AIDS . Mono-methylation of histone H3 (H3K9me1) is associated with permissive chromatin, while di- and tri-methylation (H3K9me2/3) label a repressed chromatin state .
Pharmacokinetics
The pka values of a similar compound, bix-01294, were found to be 694 ± 001, 824 ± 005, and 922 ± 004 . These values could potentially influence the absorption, distribution, metabolism, and excretion (ADME) of 6,7-Dimethoxyquinoline.
Result of Action
The inhibition of G9a by 6,7-Dimethoxyquinoline can lead to changes in the methylation state of histones, particularly at the H3K9 site . This can affect gene expression and cellular functions, potentially influencing disease states such as cancer .
生化分析
Biochemical Properties
6,7-Dimethoxyquinoline plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme G9a, a histone lysine methyltransferase (HKMT). G9a is involved in the methylation of histone H3 at lysine 9 (H3K9), which is a crucial modification for epigenetic regulation. 6,7-Dimethoxyquinoline interacts with the SET domain of G9a, inhibiting its activity and thereby affecting the methylation status of histone H3 . This inhibition can lead to changes in gene expression and has potential therapeutic implications for diseases such as cancer.
Cellular Effects
6,7-Dimethoxyquinoline has been shown to influence various cellular processes. By inhibiting G9a, it affects the methylation of histone H3, leading to alterations in chromatin structure and gene expression. This can impact cell signaling pathways, cellular metabolism, and overall cell function. For instance, the inhibition of G9a by 6,7-Dimethoxyquinoline can result in the reactivation of tumor suppressor genes, thereby inhibiting cancer cell proliferation . Additionally, it may affect other non-histone targets of G9a, further influencing cellular processes.
Molecular Mechanism
The molecular mechanism of 6,7-Dimethoxyquinoline involves its binding to the SET domain of G9a, which is responsible for the enzyme’s catalytic activity. By occupying the substrate-binding pocket of G9a, 6,7-Dimethoxyquinoline prevents the methylation of histone H3 at lysine 9. This inhibition disrupts the formation of repressive chromatin marks, leading to changes in gene expression . Molecular docking studies have shown that 6,7-Dimethoxyquinoline forms stable interactions with key residues in the SET domain, explaining its potent inhibitory activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6,7-Dimethoxyquinoline have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to 6,7-Dimethoxyquinoline can lead to sustained inhibition of G9a and persistent changes in gene expression . The exact temporal dynamics of its effects may vary depending on the experimental conditions and the specific cellular context.
Dosage Effects in Animal Models
The effects of 6,7-Dimethoxyquinoline in animal models have been studied to understand its therapeutic potential and toxicity. At lower doses, 6,7-Dimethoxyquinoline effectively inhibits G9a and induces changes in gene expression without causing significant adverse effects. At higher doses, the compound may exhibit toxicity, leading to adverse effects such as hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing toxicity.
Metabolic Pathways
6,7-Dimethoxyquinoline is involved in various metabolic pathways, primarily through its interaction with G9a. The inhibition of G9a by 6,7-Dimethoxyquinoline affects the methylation status of histone H3, which in turn influences the expression of genes involved in metabolic processes . Additionally, 6,7-Dimethoxyquinoline may interact with other
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dimethoxyquinoline typically involves the following steps:
Nitrification: Starting with 3,4-dimethoxyacetophenone, nitrification is carried out to obtain 2-nitro-4,5-dimethoxyacetophenone.
Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.
Reduction Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.
Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.
Industrial Production Methods: The industrial production of 6,7-Dimethoxyquinoline follows similar synthetic routes but is optimized for large-scale production. This involves using accessible raw materials, mild reaction conditions, and efficient purification processes to ensure high yield and purity .
化学反应分析
Types of Reactions: 6,7-Dimethoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it into different aminoquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
相似化合物的比较
6,7-Dimethoxyquinazoline: Similar in structure but with a nitrogen atom at the 4th position.
4-Chloro-6,7-dimethoxyquinoline: A chlorinated derivative with different reactivity and applications.
2,4-Diamino-6,7-dimethoxyquinoline: Contains amino groups at the 2nd and 4th positions, used as enzyme inhibitors.
Uniqueness: 6,7-Dimethoxyquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy groups at the 6th and 7th positions influence its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry .
属性
IUPAC Name |
6,7-dimethoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-10-6-8-4-3-5-12-9(8)7-11(10)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDPMVJGEGAJBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=CC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80446028 | |
| Record name | 6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67278-27-7 | |
| Record name | 6,7-dimethoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80446028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


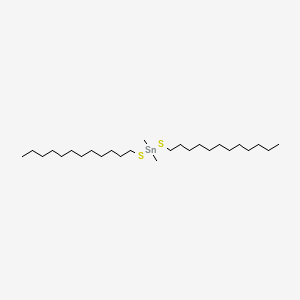


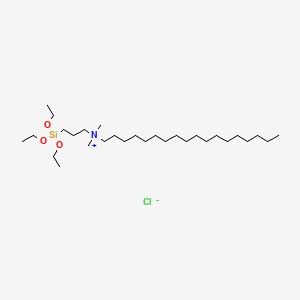
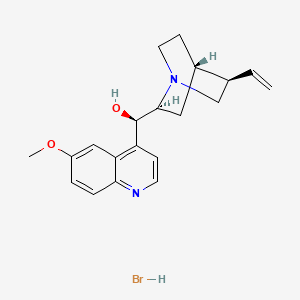
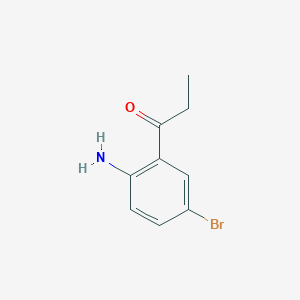
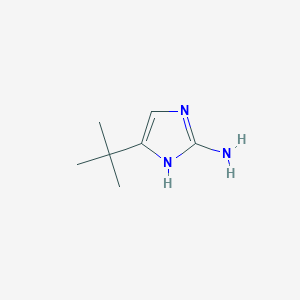
![2-Ethyloxazolo[4,5-B]pyridine](/img/structure/B1600301.png)
![1'-Benzyl-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1600303.png)
![Methyl imidazo[1,5-a]pyridine-8-carboxylate](/img/structure/B1600305.png)
